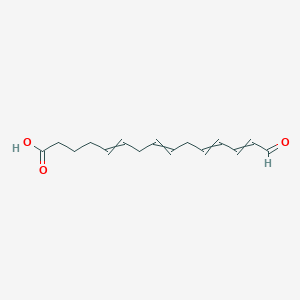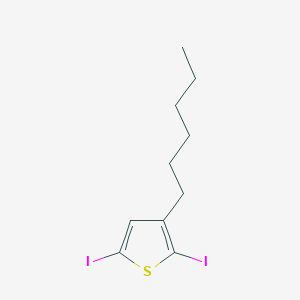
Thiophene, 3-hexyl-2,5-diiodo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiophene, 3-hexyl-2,5-diiodo- is a derivative of thiophene, a heterocyclic compound containing a sulfur atom in a five-membered ring. This compound is characterized by the presence of two iodine atoms at the 2 and 5 positions and a hexyl group at the 3 position. Thiophene derivatives are known for their aromatic properties and are widely used in various fields due to their unique chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of thiophene, 3-hexyl-2,5-diiodo- typically involves the iodination of 3-hexylthiophene. One common method is the Kumada cross-coupling reaction, where 2,5-diiodo-3-hexylthiophene is formed by reacting 3-hexylthiophene with iodine in the presence of a nickel catalyst . The reaction conditions usually involve the use of a Grignard reagent, which is prepared by reacting 2,5-diiodo-3-hexylthiophene with magnesium .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale iodination reactions. The process is optimized for high yield and purity, using advanced catalytic systems and controlled reaction conditions. The use of nickel or palladium catalysts is common in industrial settings to ensure efficient and selective iodination .
Análisis De Reacciones Químicas
Types of Reactions
Thiophene, 3-hexyl-2,5-diiodo- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to remove the iodine atoms.
Polymerization: It can be polymerized to form polythiophene derivatives, which are useful in electronic applications.
Common Reagents and Conditions
Nickel and Palladium Catalysts: Used in cross-coupling reactions.
Grignard Reagents: For the formation of organomagnesium intermediates.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products
Polythiophene Derivatives: Formed through polymerization.
Substituted Thiophenes: Formed through substitution reactions.
Aplicaciones Científicas De Investigación
Thiophene, 3-hexyl-2,5-diiodo- has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of thiophene, 3-hexyl-2,5-diiodo- involves its interaction with various molecular targets. The iodine atoms and the hexyl group influence its reactivity and interaction with other molecules. In polymerization reactions, the compound acts as a monomer, forming long chains of polythiophene through the formation of carbon-sulfur bonds . The presence of iodine atoms can also facilitate halogen bonding, which is important in the formation of supramolecular structures .
Comparación Con Compuestos Similares
Similar Compounds
Thiophene, 2,5-diiodo-: Similar in structure but lacks the hexyl group.
3-Hexylthiophene: Similar but without the iodine atoms.
Uniqueness
Thiophene, 3-hexyl-2,5-diiodo- is unique due to the presence of both iodine atoms and a hexyl group, which confer distinct chemical properties. The iodine atoms make it highly reactive in substitution reactions, while the hexyl group enhances its solubility and processability in organic solvents .
Propiedades
Número CAS |
113736-20-2 |
|---|---|
Fórmula molecular |
C10H14I2S |
Peso molecular |
420.09 g/mol |
Nombre IUPAC |
3-hexyl-2,5-diiodothiophene |
InChI |
InChI=1S/C10H14I2S/c1-2-3-4-5-6-8-7-9(11)13-10(8)12/h7H,2-6H2,1H3 |
Clave InChI |
RSTAGBXOIVTHHT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC1=C(SC(=C1)I)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


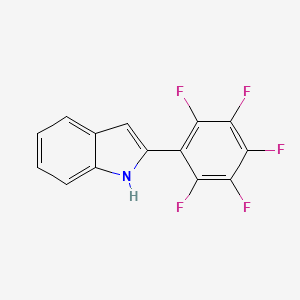
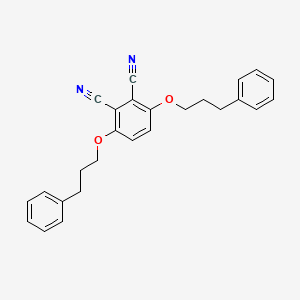
![2-Chloro-4-[(methylsulfanyl)(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14296896.png)

![Diethyl N-{2-[ethyl(prop-2-yn-1-yl)amino]ethyl}phosphoramidate](/img/structure/B14296910.png)
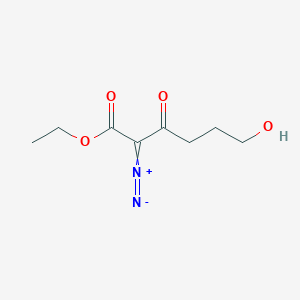

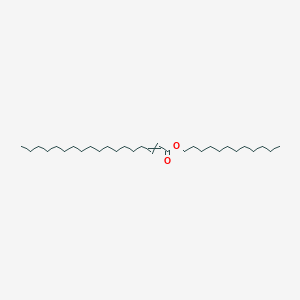
![N-{3-[Di(prop-2-en-1-yl)amino]propylidene}hydroxylamine](/img/structure/B14296944.png)


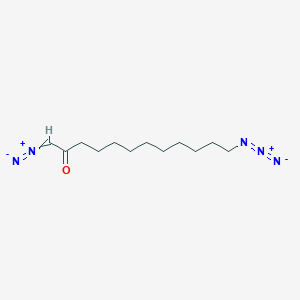
![Diethyl [(4-bromofuran-2-yl)(hydroxy)methyl]phosphonate](/img/structure/B14296973.png)
